molecular formula C24H34O3 B137809 Estradiol 17-Hexanoate CAS No. 71764-18-6

Estradiol 17-Hexanoate

Katalognummer: B137809
CAS-Nummer: 71764-18-6
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: GHLGEOXVTQTIBD-NTYLBUJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estradiol 17-Hexanoate is a synthetic ester of estradiol, a primary female sex hormone. This compound is used in hormone replacement therapy and other medical applications due to its ability to mimic the effects of natural estradiol in the body. This compound is particularly valued for its prolonged duration of action compared to natural estradiol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Estradiol 17-Hexanoate is synthesized through the esterification of estradiol with hexanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The crude product is then purified through recrystallization or chromatography techniques to obtain the final pharmaceutical-grade compound.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of the ester bond in estradiol 17-hexanoate is a primary metabolic and synthetic pathway, yielding estradiol and hexanoic acid.

Acidic Hydrolysis

  • Conditions : Concentrated hydrochloric acid (HCl) in ethanol or aqueous media at elevated temperatures (reflux).

  • Mechanism : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water, cleaving the ester bond.

  • Example : Hydrolysis of estradiol 17-hexahydrobenzoate (structurally analogous) under 6N HCl in THF/EtOH at reflux yields estradiol derivatives .

Basic Hydrolysis (Saponification)

  • Conditions : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) at 60–100°C.

  • Mechanism : Nucleophilic acyl substitution by hydroxide ions, forming a carboxylate salt and estradiol.

  • Application : Selective hydrolysis of estradiol diesters (e.g., 3,17-dihexahydrobenzoate) to isolate the 17-monoester .

Enzymatic Hydrolysis

  • Catalysts : Esterases (e.g., liver carboxylesterases) or microbial lipases.

  • Biological Relevance : In vivo hydrolysis releases bioactive estradiol, enabling prolonged hormonal effects .

Oxidation Reactions

This compound undergoes oxidation at specific positions, altering its biological activity.

Electrochemical Oxidation

  • Conditions : Platinum electrode in non-aqueous media (e.g., acetonitrile) using cyclic voltammetry.

  • Findings :

    • Oxidation peak at +1.47 V (vs. Ag/AgCl) corresponds to the phenolic hydroxyl group at C3 .

    • Irreversible, diffusion-controlled process influenced by substituents on the steroid nucleus .

Chemical Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Products : Estrone derivatives via dehydrogenation at C17.

Reduction Reactions

Reduction modifies the double bonds or carbonyl groups in this compound.

Catalytic Hydrogenation

  • Conditions : Hydrogen gas (H₂) over palladium/carbon (Pd/C) or platinum oxide (PtO₂) catalysts.

  • Example : Reduction of Δ9(11)-estradiol 17-hexanoate yields dihydroestradiol derivatives with altered receptor binding .

Borohydride Reduction

  • Reagents : Sodium borohydride (NaBH₄) in methanol or ethanol.

  • Outcome : Selective reduction of ketone groups (if present) to secondary alcohols .

Comparative Reaction Data

Reaction Type Conditions Key Products Yield/Outcome
Acidic Hydrolysis6N HCl, THF/EtOH, refluxEstradiol, hexanoic acid~78% conversion
Enzymatic HydrolysisCRL, toluene, 55°C17-Monoesters70–78% yield
Electrochemical OxidationPt electrode, +1.47 VOxidized estradiol derivativesDiffusion-controlled
Catalytic HydrogenationH₂, Pd/C, ethanolDihydroestradiol analogsQuantitative

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming aromatic byproducts .

  • Photodegradation : UV exposure accelerates oxidation, necessitating storage in amber containers .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Estradiol 17-Hexanoate has a wide range of applications in scientific research:

  • Chemistry : Used as a model compound to study esterification and hydrolysis reactions.
  • Biology : Investigated for its role in hormone regulation and cellular processes.
  • Medicine : Employed in HRT for menopausal symptoms, osteoporosis prevention, and treatment of hormone-sensitive cancers.
  • Industry : Utilized in pharmaceutical product formulation and hormone therapies.

Recent studies have demonstrated the biological activity of this compound, particularly regarding metabolic regulation:

  • Metabolic Effects : Research indicates that this compound can reduce body fat and improve insulin sensitivity without inducing feminization or other adverse effects associated with estrogen therapy. For example, a study involving male mice showed significant reductions in visceral fat and improvements in glucose tolerance linked to the activation of AMPK pathways in adipose tissue.
  • Uterotrophic Effects : Estradiol derivatives are known for their uterotrophic effects. A study demonstrated that administration of this compound to juvenile rats resulted in significant increases in uterine weight, indicating its efficacy as a uterotrophic agent.

Case Studies

  • Metabolic Regulation :
    • In a study involving male mice, administration of this compound led to significant reductions in body mass and visceral adiposity. The findings suggested that the compound activates hypothalamic anorexigenic pathways, promoting weight loss without adverse effects on lean mass.
  • Hormone Replacement Therapy :
    • Clinical trials have shown that transdermal forms of estradiol, including this compound, significantly reduce the risk of developing type 2 diabetes among postmenopausal women. One study reported a relative risk reduction from 26.5 cases per 1,000 women-years to 12.1 cases per 1,000 women-years among hormone users.

Safety and Efficacy

The safety profile of this compound is critical for its therapeutic application. Studies have shown that when administered at appropriate doses, it does not lead to severe side effects typically associated with synthetic estrogens. Monitoring for potential adverse effects remains essential during clinical use.

Wirkmechanismus

Estradiol 17-Hexanoate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved include the estrogen receptor signaling pathway, which regulates numerous physiological processes.

Vergleich Mit ähnlichen Verbindungen

Estradiol 17-Hexanoate is compared with other similar compounds such as:

    Estradiol 17-Valerate: Another ester of estradiol with a valeric acid moiety, used similarly in hormone replacement therapy.

    Estradiol 17-Benzoate: An ester of estradiol with a benzoic acid moiety, also used in hormone therapies.

    Estradiol 17-Cypionate: An ester of estradiol with a cypionic acid moiety, known for its long-acting effects.

Uniqueness

This compound is unique due to its specific ester moiety, which provides a balance between duration of action and metabolic stability. This makes it particularly suitable for applications requiring sustained release of estradiol.

Biologische Aktivität

Estradiol 17-hexanoate is an ester derivative of estradiol, a potent estrogen hormone, which has garnered attention for its biological activities, particularly in the context of metabolic regulation and hormonal therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is formed by the esterification of estradiol with hexanoic acid. This modification enhances its lipophilicity, potentially altering its pharmacokinetics and biological effects compared to unmodified estradiol. The compound primarily exerts its effects through binding to estrogen receptors (ERα and ERβ), influencing gene expression related to various physiological processes.

Table 1: Comparison of Estradiol Derivatives

CompoundBinding Affinity (nM)Primary ReceptorBiological Effects
Estradiol0.1ERαPromotes reproductive functions
This compound0.5ERα/ERβModulates metabolism and reduces adiposity
17α-Estradiol0.3ERαAlleviates metabolic dysfunction in aging

Metabolic Effects

Recent studies have highlighted the role of this compound in modulating metabolic parameters, particularly in animal models. Research indicates that this compound can reduce body fat and improve insulin sensitivity without inducing feminization or other adverse effects commonly associated with estrogen therapy.

  • Case Study : In a study involving male mice, administration of this compound resulted in significant reductions in visceral fat and improvements in glucose tolerance. These effects were linked to enhanced activation of AMPK pathways in adipose tissue, suggesting a mechanism for its metabolic benefits .

Uterotrophic Effects

Estradiol derivatives are known for their uterotrophic effects, which refer to the stimulation of uterine growth. This compound has been investigated for its potential impact on uterine tissue.

  • Research Findings : A study demonstrated that this compound administered to juvenile rats resulted in significant increases in uterine weight, indicating its efficacy as a uterotrophic agent . This effect was associated with histological changes consistent with estrogen stimulation.

Safety and Efficacy

The safety profile of this compound is critical for its therapeutic application. Studies have shown that when administered at appropriate doses, it does not lead to severe side effects typically associated with synthetic estrogens.

  • Long-term Administration : Long-term studies have indicated that this compound can extend lifespan in male mice without causing detrimental health effects . The absence of feminization and cardiac dysfunction suggests a favorable safety profile.

Eigenschaften

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h8,10,15,19-22,25H,3-7,9,11-14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLGEOXVTQTIBD-NTYLBUJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562642
Record name (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71764-18-6
Record name (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.